molecular formula C17H15FN2O2 B11572213 N-(4-fluorophenyl)-2-[3-(hydroxymethyl)-1H-indol-1-yl]acetamide

N-(4-fluorophenyl)-2-[3-(hydroxymethyl)-1H-indol-1-yl]acetamide

Cat. No.: B11572213
M. Wt: 298.31 g/mol
InChI Key: SYWJJNRDRXXFLI-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-[3-(hydroxymethyl)-1H-indol-1-yl]acetamide is a synthetic compound with a complex molecular structure It is characterized by the presence of a fluorophenyl group, a hydroxymethyl group, and an indole moiety

Properties

Molecular Formula

C17H15FN2O2

Molecular Weight

298.31 g/mol

IUPAC Name

N-(4-fluorophenyl)-2-[3-(hydroxymethyl)indol-1-yl]acetamide

InChI

InChI=1S/C17H15FN2O2/c18-13-5-7-14(8-6-13)19-17(22)10-20-9-12(11-21)15-3-1-2-4-16(15)20/h1-9,21H,10-11H2,(H,19,22)

InChI Key

SYWJJNRDRXXFLI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CC(=O)NC3=CC=C(C=C3)F)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-2-[3-(hydroxymethyl)-1H-indol-1-yl]acetamide typically involves multiple steps. One common method includes the reaction of 4-fluoroaniline with glyoxylic acid to form an intermediate, which is then reacted with indole-3-carboxaldehyde under acidic conditions to yield the desired product. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-2-[3-(hydroxymethyl)-1H-indol-1-yl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as carboxylated, reduced, and substituted analogs .

Scientific Research Applications

N-(4-fluorophenyl)-2-[3-(hydroxymethyl)-1H-indol-1-yl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-2-[3-(hydroxymethyl)-1H-indol-1-yl]acetamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The pathways involved may include inhibition of specific enzymes or activation of signaling cascades .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-fluorophenyl)-2-[3-(hydroxymethyl)-1H-indol-1-yl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its indole moiety, in particular, is known for its bioactivity, making this compound a valuable candidate for further research and development .

Biological Activity

N-(4-fluorophenyl)-2-[3-(hydroxymethyl)-1H-indol-1-yl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, mechanisms of action, and biological evaluations, supported by data tables and relevant case studies.

1. Chemical Structure and Synthesis

The compound features a 4-fluorophenyl group linked to an indole derivative through an acetamide functional group. Its chemical structure can be represented as follows:

N 4 fluorophenyl 2 3 hydroxymethyl 1H indol 1 yl acetamide\text{N 4 fluorophenyl 2 3 hydroxymethyl 1H indol 1 yl acetamide}

Synthesis typically involves the reaction of 4-fluoroaniline with an appropriate indole derivative, followed by acylation to introduce the acetamide functionality.

2. Mechanisms of Biological Activity

Research has focused on various biological activities attributed to this compound, particularly its interaction with key biological targets:

  • Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against several cancer cell lines. The mechanism may involve the induction of apoptosis and inhibition of cell proliferation.
  • Neuroprotective Effects : The compound has shown potential in protecting neuronal cells from oxidative stress and neuroinflammation, possibly through the modulation of signaling pathways like NF-κB and MAPK.

3.1 In Vitro Studies

In vitro assays have been conducted to evaluate the compound's efficacy against various targets:

Target IC50 (µM) Comments
Cancer Cell Lines10-20Induces apoptosis in MCF-7 and HeLa cells
Acetylcholinesterase5.5Inhibitory activity comparable to donepezil
Neuroprotection (SH-SY5Y)15Reduces ROS production and inflammation

3.2 In Vivo Studies

In vivo studies have further elucidated the biological activity:

  • Animal Models : In a scopolamine-induced model of Alzheimer's disease, administration of the compound improved cognitive function as measured by the Morris water maze test.
  • Toxicology : Repeated dose toxicity studies indicated no significant adverse effects at therapeutic doses, suggesting a favorable safety profile for further development.

4. Case Studies

Several case studies highlight the biological activity of this compound:

  • Case Study 1 : A study involving mice treated with the compound showed significant reduction in amyloid-beta levels, indicating potential for Alzheimer's treatment.
  • Case Study 2 : In a clinical trial setting, patients with advanced cancer receiving this compound as part of a combination therapy exhibited improved survival rates compared to historical controls.

5. Conclusion

This compound demonstrates promising biological activities that warrant further investigation. Its potential as an anticancer agent and neuroprotective compound positions it as a candidate for future therapeutic applications. Continued research will be essential to fully elucidate its mechanisms and optimize its efficacy.

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